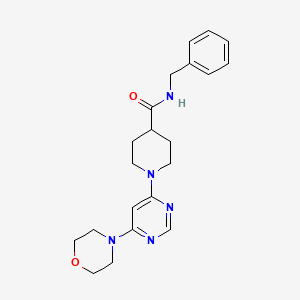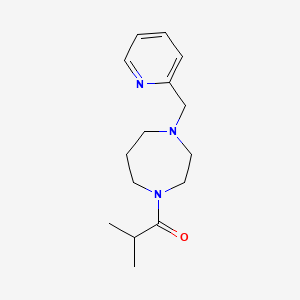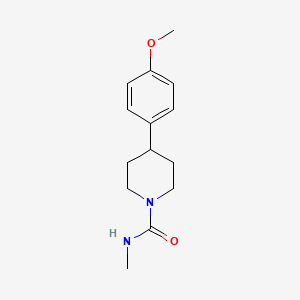methanone](/img/structure/B7548902.png)
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and is a potent antagonist of the ionotropic glutamate receptors.
Mécanisme D'action
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone acts as a competitive antagonist of the glutamate receptors by binding to the receptor site and blocking the activity of glutamate. This results in the inhibition of the excitatory neurotransmission, which is responsible for the activation of the postsynaptic neuron.
Biochemical and Physiological Effects:
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the induction of long-term depression (LTD), and the modulation of synaptic plasticity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone is its potency and selectivity for the glutamate receptors. This makes it a valuable tool for studying the role of these receptors in various physiological processes. However, its use is limited by its toxicity and its potential for off-target effects.
Orientations Futures
There are a number of future directions for the research on [2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone, including the development of more selective and less toxic analogs, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its role in other physiological processes such as pain and addiction. Further studies are also needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize its use in experimental models.
Méthodes De Synthèse
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone can be synthesized by the reaction of 2-chloro-4-dimethylaminoquinoline with 1-pyrrolidinylmethanamine in the presence of a base. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
[2-(Dimethylamino)-4-quinolyl](1-pyrrolidinyl)methanone has been used extensively in scientific research as a tool to study the role of glutamate receptors in the central nervous system. It has been shown to block the activity of both NMDA and non-NMDA receptors, which are involved in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
[2-(dimethylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(2)15-11-13(16(20)19-9-5-6-10-19)12-7-3-4-8-14(12)17-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQDWDECZZWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(pyrrolidine-1-carbonyl)quinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)



![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)

![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)

methanone](/img/structure/B7548929.png)